2-Floro-5-(methylsulfanyl)phenol

Description

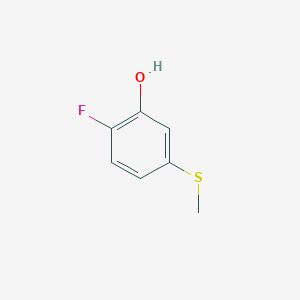

2-Floro-5-(methylsulfanyl)phenol: is an organic compound with the molecular formula C7H7FOS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the second position and a methylsulfanyl group at the fifth position

Properties

IUPAC Name |

2-fluoro-5-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIANJBLUHNJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Floro-5-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 2-fluorophenol , a methylsulfanyl group can be introduced at the fifth position using methylthiolate as the nucleophile under appropriate reaction conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling , can be employed to introduce the methylsulfanyl group efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Floro-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive for halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Oxidation: The compound can be oxidized to form quinones, which are valuable due to their redox properties.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.

Oxidation: The major product is a quinone derivative.

Scientific Research Applications

2-Floro-5-(methylsulfanyl)phenol has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Floro-5-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups:

Hydroxyl Group: Participates in hydrogen bonding and acts as a nucleophile in various reactions.

Fluorine Atom: Influences the electronic properties of the benzene ring, affecting reactivity and stability.

Methylsulfanyl Group: Provides sulfur-based reactivity, enabling unique chemical transformations.

Comparison with Similar Compounds

Similar Compounds

2-Fluorophenol: Lacks the methylsulfanyl group, resulting in different reactivity and applications.

5-Methylsulfanylphenol: Lacks the fluorine atom, affecting its electronic properties and reactivity.

2-Fluoro-5-methylphenol: Substituted with a methyl group instead of a methylsulfanyl group, leading to different chemical behavior.

Uniqueness

2-Floro-5-(methylsulfanyl)phenol is unique due to the combined presence of the fluorine atom and the methylsulfanyl group, which impart distinct electronic and steric effects, making it a valuable compound for various chemical and industrial applications .

Biological Activity

2-Fluoro-5-(methylsulfanyl)phenol is an organic compound characterized by a fluorine atom and a methylsulfanyl group attached to a phenolic ring. Its molecular formula is C7H8FOS, with a molecular weight of approximately 158.19 g/mol. The presence of the hydroxyl group (-OH) classifies it as a phenol, contributing to its potential reactivity and biological activity. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in antibacterial and anticancer research.

The unique combination of the fluorine atom and the methylsulfanyl group enhances the chemical properties of 2-Fluoro-5-(methylsulfanyl)phenol, making it an interesting subject for various studies in organic chemistry and medicinal applications. The fluorine substitution is known to increase lipophilicity, improving binding interactions with biological targets, which can enhance biological activity.

Antibacterial Properties

Research indicates that 2-Fluoro-5-(methylsulfanyl)phenol may exhibit antibacterial properties . Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could also show antimicrobial activity. The increased lipophilicity due to fluorine substitution enhances its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies have suggested that 2-Fluoro-5-(methylsulfanyl)phenol may possess anticancer properties . Compounds with similar structural characteristics have been observed to inhibit cell proliferation in cancer cell lines. For instance, studies on related phenolic compounds indicated significant antiproliferative effects against breast cancer cells (MCF-7) with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of tubulin polymerization and induction of apoptosis, which are critical pathways in cancer treatment.

The mechanism by which 2-Fluoro-5-(methylsulfanyl)phenol exerts its biological effects likely involves interaction with specific enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts with biological systems, indicating its potential therapeutic effects. The presence of the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and stability.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Fluoro-5-(methylsulfanyl)phenol can be achieved through various methods including nucleophilic substitution reactions involving fluorinated phenols and methyl sulfide derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy and minimizing toxicity.

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction between fluorinated phenols and methyl sulfide derivatives |

| Oxidation | Formation of sulfoxides or sulfonic acids |

| Reduction | Conversion to primary amines |

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives similar to 2-Fluoro-5-(methylsulfanyl)phenol exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

- Anticancer Studies : A study evaluating phenolic compounds showed that those with fluorine substitution had enhanced potency against MCF-7 cells, suggesting that 2-Fluoro-5-(methylsulfanyl)phenol may also demonstrate similar effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.